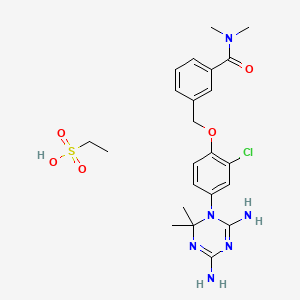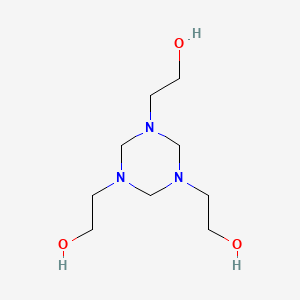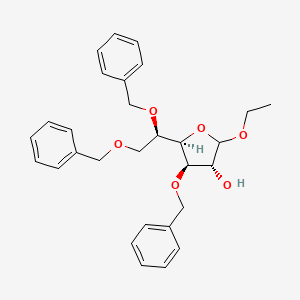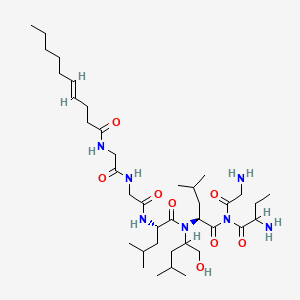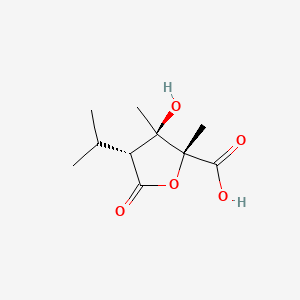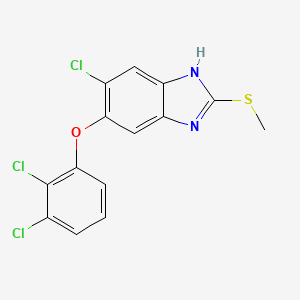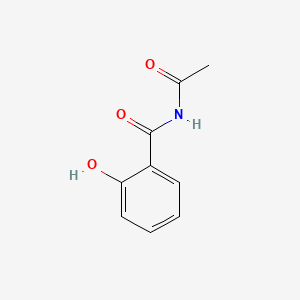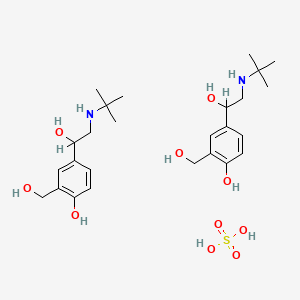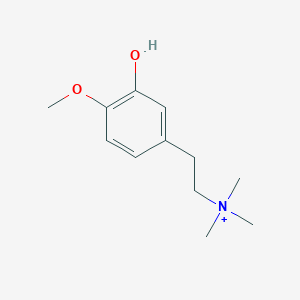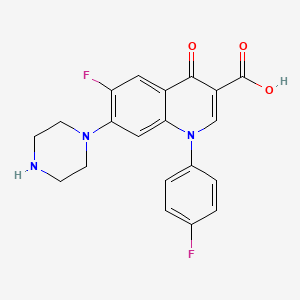
Sarafloxacin
概要
説明
サラフロキサシンは、獣医用として開発されたキノロン系の抗生物質です。これは、広範囲の抗菌活性を持ち、知られているフルオロキノロン系の抗生物質に属します。サラフロキサシンは、主に家禽やその他の動物の細菌感染症の治療に使用されてきました。 米国やカナダで承認を得る前に、製造元のAbbott Laboratoriesによって販売中止となりました .
2. 製法
合成経路と反応条件: サラフロキサシンは、キノロンコア構造の形成を含む一連の化学反応によって合成できます。 一般的な方法の1つは、6-フルオロ-1,4-ジヒドロ-4-オキソ-7-ピペラジン-1-イルキノリン-3-カルボン酸と4-フルオロアニリンを特定の条件下で反応させてサラフロキサシンを得る方法です .
工業生産方法: サラフロキサシン塩酸塩の工業生産は、固体分散技術に基づく可溶性粉末の調製を伴います。この方法は、サラフロキサシン塩酸塩と無水ブドウ糖を均一に混合し、遊星ボールミルでボールミル処理を行うことを含みます。 その後、可溶性助剤を加えて最終製品を得ます .
科学的研究の応用
Sarafloxacin has been extensively studied for its applications in various fields:
作用機序
サラフロキサシンは、細菌のトポイソメラーゼであるDNAジャイレースを阻害することにより、抗菌作用を発揮します。DNAジャイレースは、DNAトポロジーの制御に不可欠であり、DNAの複製、修復、不活性化、転写を支援します。 この酵素を阻害することにより、サラフロキサシンは細菌がDNAを複製および修復するのを防ぎ、細菌細胞の死につながります .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Sarafloxacin, like other quinolones, inhibits bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV . This interaction is facilitated by the carboxyl and ketone groups at positions 3 and 4 of the this compound molecule .
Cellular Effects
This compound has been shown to have significant effects on bacterial cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to this compound by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .
Molecular Mechanism
It is known that this compound, like other quinolones, inhibits bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study conducted on Muscovy ducks showed that the area under the concentration-time curves (AUC 0-24h) were 8.57±0.59 and 8.37±0.29 μg·h/ml following intravenous and oral administration, respectively .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. A study conducted on Muscovy ducks found that a 10 mg/kg dose may be insufficient for treatment of E. coli O78 infections with an MIC equally to or over 0.125 μg/ml .
Metabolic Pathways
It has been found that exogenous L-leucine can increase the killing effect of this compound on SAR-R and other clinically resistant Salmonella serotypes by stimulating the metabolic state of bacteria, especially the TCA cycle .
Transport and Distribution
It is known that the mobility and transport of antibiotics in the environment depend on their sorption behavior .
Subcellular Localization
It is known that the subcellular location generally concerns the mature protein .
準備方法
Synthetic Routes and Reaction Conditions: Sarafloxacin can be synthesized through a series of chemical reactions involving the formation of the quinolone core structure. One common method involves the reaction of 6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid with 4-fluoroaniline under specific conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound hydrochloride involves the preparation of a soluble powder based on solid dispersion technology. This method includes uniformly mixing this compound hydrochloride with anhydrous dextrose and performing ball milling in a planetary ball mill. Soluble adjuvants are then added to obtain the finished product .
化学反応の分析
反応の種類: サラフロキサシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: サラフロキサシンは、ルテニウム(II)ビピリジンを感光剤として、硫酸媒体中でセリウム(IV)を使用して酸化できます.
還元: 還元反応は、水素化ホウ素ナトリウムなどの一般的な還元剤を使用して行うことができます。
置換: 置換反応は、通常、ハロゲン化化合物と、ジメチルホルムアミドなどの溶媒中の炭酸水素ナトリウムなどの塩基を使用することを伴います.
生成される主な生成物: これらの反応から生成される主な生成物には、N-置換ピペラジニルサラフロキサシン誘導体などのサラフロキサシンのさまざまな誘導体が含まれます .
4. 科学研究の応用
サラフロキサシンは、さまざまな分野での応用について広く研究されてきました。
類似化合物との比較
サラフロキサシンは、シプロフロキサシン、エンロフロキサシン、スパルフロキサシンなどの他の化合物を含むフルオロキノロン系の抗生物質に属します。
比較:
シプロフロキサシン: サラフロキサシンと同様に、シプロフロキサシンはDNAジャイレースを阻害しますが、ヒトの医学ではより一般的に使用されています。
エンロフロキサシン: 主に獣医学で使用されているエンロフロキサシンは、同様の活性スペクトルを持ちますが、サラフロキサシンよりも広く使用されています。
スパルフロキサシン: サラフロキサシンと同様に、スパルフロキサシンはDNAジャイレースを阻害し、細菌性呼吸器感染症の治療に使用されます.
独自性: サラフロキサシンの独自性は、獣医学における特定の用途と、テクネチウム-99mで標識した場合の診断画像化剤としての潜在的な用途にあります .
類似化合物のリスト:
- シプロフロキサシン
- エンロフロキサシン
- スパルフロキサシン
- ノルフロキサシン
- レボフロキサシン
特性
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHBWNFJWIASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-87-6 (hydrochloride) | |
| Record name | Sarafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048494 | |
| Record name | Sarafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98105-99-8 | |
| Record name | Sarafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98105-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sarafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3WJ907XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SARAFLOXACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sarafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sarafloxacin?
A1: this compound, like other fluoroquinolones, inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , , ]
Q2: How does resistance to this compound develop in bacteria?
A2: Resistance to this compound can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV, reducing the drug's binding affinity. [, ]
Q3: Is there cross-resistance between this compound and other fluoroquinolones?
A3: Yes, cross-resistance can occur due to shared mechanisms of action and potential for similar resistance mutations. Continuous or excessive use of any fluoroquinolone can contribute to the development of resistance to others within this class. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: While not explicitly mentioned in the provided abstracts, the molecular formula of this compound hydrochloride is C20H17F2N3O3·HCl, and its molecular weight is 421.8 g/mol.
Q5: Are there studies exploring the structure-activity relationship (SAR) of this compound?
A5: Yes, researchers have investigated the SAR of this compound and related fluoroquinolones. Three-dimensional computer modeling, molecular mechanical, and quantum mechanical methods have been employed to understand how structural modifications affect antibody binding and cross-reactivity with other quinolones. [, ]
Q6: Have there been any pharmacokinetic studies comparing this compound to other quinolones?
A8: Yes, a comparative study in Atlantic salmon evaluated the pharmacokinetics of this compound alongside oxolinic acid, flumequine, and enrofloxacin. The study found differences in bioavailability, elimination half-life, and maximum plasma concentration among the four quinolones. []
Q7: How stable is this compound under different storage conditions?
A9: A study revealed that this compound hydrochloride in a three-component suspension experienced crystal growth at 40°C, leading to formulation inhomogeneity and assay inconsistencies. This highlights the importance of appropriate storage temperatures to maintain drug stability. []
Q8: What strategies have been explored to improve the solubility and bioavailability of this compound?
A10: Researchers have successfully developed this compound hydrochloride β-cyclodextrin inclusion complexes to enhance its solubility and stability. This formulation demonstrated a significant increase in both properties compared to the raw material. []
Q9: Are there slow-release formulations of this compound available?
A11: Yes, researchers have developed slow-release this compound hydrochloride microcapsules. These microcapsules aim to provide a sustained release of the drug, improving its efficacy and potentially reducing the frequency of administration. []
Q10: What bacterial infections has this compound been tested against in vitro?
A12: In vitro studies demonstrate this compound's effectiveness against various bacterial species, including Escherichia coli, Salmonella pullorum, Pasteurella multocida, Streptococcus equisilis, and different strains of Vibrio spp. and Aeromonas hydrophila. [, , , , , , ]
Q11: Has the efficacy of this compound been evaluated in animal models of infection?
A13: Several studies demonstrate the in vivo efficacy of this compound in treating bacterial infections in various animal models. For instance, it has shown efficacy against Edwardsiella ictaluri infection in channel catfish, experimentally induced Streptococcosis suum and Colibacillosis in pigs, and experimentally induced salmonellosis in chicks. [, , , ]
Q12: What is the acute toxicity profile of this compound in animal studies?
A15: Studies in mice indicate that this compound hydrochloride exhibits low acute toxicity, with an oral LD50 above 5000 mg/kg body weight. []
Q13: Have any mutagenicity or teratogenicity studies been conducted on this compound?
A16: Yes, studies in rats and mice found no evidence of mutagenicity or significant teratogenic effects at therapeutically relevant doses of this compound. []
Q14: Have any immunoassays been developed for this compound detection?
A18: Yes, both enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization immunoassays (FPIAs) have been developed for sensitive and specific detection of this compound. These methods offer advantages like high throughput and potential for on-site analysis. [, , ]
Q15: Are there established quality control measures for this compound production and use?
A19: While specific quality control measures are not detailed in the abstracts, regulatory bodies like the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) provide guidelines for the manufacturing and quality control of veterinary drugs, including this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


